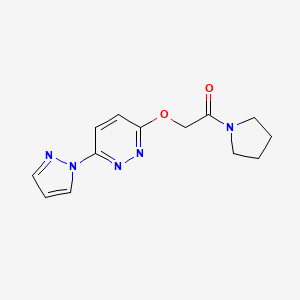

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone

描述

属性

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-13(17-7-1-2-8-17)10-20-12-5-4-11(15-16-12)18-9-3-6-14-18/h3-6,9H,1-2,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDCHZVIMDOXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule characterized by its diverse structural components, including a pyridazine ring, a pyrazole moiety, and a piperazine group. Its unique structure suggests significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 273.296 g/mol. The presence of multiple heterocycles and functional groups enhances its reactivity and potential interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Pyridazine Ring | Known for its role in various biological activities, including antimicrobial effects. |

| Pyrazole Moiety | Often associated with anti-inflammatory and analgesic properties. |

| Piperazine Group | Commonly found in many pharmaceutical compounds, known for its versatility in drug design. |

Biological Activity

Research indicates that compounds similar to This compound exhibit significant interactions with various biological targets, including kinases, which are crucial in cellular signaling pathways. The compound's potential activities can be summarized as follows:

Antimicrobial Activity

Studies have shown that derivatives containing pyridazine and pyrazole rings often display antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Candida albicans | 0.0048 - 0.039 mg/mL |

Kinase Inhibition

The structural features of this compound suggest potential activity as a kinase inhibitor, which is critical in developing treatments for cancer and inflammatory diseases. Kinases are enzymes that regulate various cellular processes by phosphorylating substrates, and targeting them can lead to therapeutic benefits.

Case Studies

A study on related pyrrolidine derivatives indicated promising antibacterial activity against several strains of bacteria, with some derivatives exhibiting MIC values comparable to established antibiotics . Another investigation highlighted the efficacy of compounds containing similar heterocycles in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies .

相似化合物的比较

Structural and Functional Group Variations

The compound’s key structural differentiators include:

- Pyridazine Core : Unlike pyridine or thiophene analogs, pyridazine’s dual nitrogen atoms enhance dipole interactions and hydrogen bonding, influencing solubility and crystallinity.

- Pyrrolidine Substituent : The cyclic amine may improve bioavailability compared to aryl or alkyl groups in analogs, as seen in ’s oxime ethers.

- Ethanone Linker: The carbonyl group facilitates synthetic modifications, such as oxime formation () or thiazolidine incorporation ().

Comparative Analysis of Analogs

The following table summarizes critical differences between the target compound and structurally related molecules:

Key Findings from Analogs

- Antifungal Activity: Oxime ether derivatives () demonstrate potent activity against Candida tropicalis (MIC: 12.5 μg/mL), suggesting that ethanone derivatives with hydrophilic substituents (e.g., pyrrolidine) may enhance solubility and efficacy .

- Coordination Chemistry : Pyrazole-containing analogs () exhibit metal-binding capabilities, with dimethylpyrazole ligands enabling spin crossover in coordination complexes . The target’s pyrrolidine group could sterically hinder metal coordination compared to smaller substituents.

- Crystallinity and Stability : Sulfur-containing analogs () show robust crystal packing (R factor: 0.068), while dichloropyridinyl derivatives () highlight pyridazine’s role in stabilizing molecular conformations .

常见问题

Q. What are the key synthetic methodologies for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step pathways:

- Step 1 : Functionalization of pyridazine at the 3-position with a pyrazole ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Introduction of the pyrrolidine-ketone moiety through coupling reactions, such as using 1-(pyrrolidin-1-yl)ethanone derivatives with activating agents like DCC (dicyclohexylcarbodiimide) .

- Step 3 : Final purification via column chromatography and recrystallization to achieve >95% purity .

Key variables : Solvent choice (polar aprotic solvents preferred), reaction time (6–24 hours), and temperature control (60–100°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation : Use high-resolution NMR (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from pyridazine and pyrrolidine protons .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and MS (ESI+) for molecular ion validation .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between pyridazine and pyrrolidine-ketone moieties?

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions or organocatalysts for greener synthesis .

- Solvent effects : Compare DMF, THF, and DMSO to balance reactivity and byproduct formation .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate formation) .

Data contradiction example : Higher temperatures (>100°C) may accelerate coupling but degrade pyridazine rings, necessitating trade-off analysis .

Q. What mechanistic insights exist for the substitution reactions involving the pyridazine core?

- Nucleophilic attack : Pyridazine’s electron-deficient C-6 position facilitates SNAr with pyrazole, as evidenced by DFT calculations showing lower activation energy at this site .

- Steric effects : Bulky substituents on pyrrolidine reduce coupling yields due to hindered access to the reactive center .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange during intermediate formation .

Q. How do structural modifications influence bioactivity?

- Pyrazole variations : Replacing 1H-pyrazole with 3,5-dimethylpyrazole (as in ) increases lipophilicity, enhancing blood-brain barrier penetration in neuropharmacology studies .

- Pyrrolidine substitutions : Introducing sulfonyl groups alters hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition assays show 2x IC₅₀ improvement) .

Comparative table :

| Modification Site | Example Derivative | Biological Impact |

|---|---|---|

| Pyridazine C-6 | Thiophene substitution | Reduced solubility, increased cytotoxicity |

| Pyrrolidine N-1 | Methylation | Enhanced metabolic stability |

Q. How can researchers resolve contradictions in reported synthetic yields?

- Reproducibility checks : Validate moisture-sensitive steps (e.g., anhydrous conditions for SNAr) that may explain yield disparities .

- Byproduct profiling : Use LC-MS to identify dimers or oxidized species that reduce isolated yields .

- Statistical design : Apply DOE (Design of Experiments) to rank variables (e.g., solvent purity, catalyst loading) affecting outcomes .

Q. What strategies are recommended for studying structure-activity relationships (SAR)?

- Fragment-based design : Synthesize truncated analogs (e.g., pyridazine-only or pyrrolidine-only fragments) to isolate pharmacophore contributions .

- Computational modeling : Perform docking studies with targets like GABA receptors or PDE inhibitors to prioritize synthetic targets .

- ADME profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to correlate structural features with pharmacokinetics .

Methodological Notes

- Key references : Relied on peer-reviewed synthesis protocols (), crystallography data (), and pharmacological studies ().

- Data integrity : Cross-validated analytical methods (e.g., NMR + X-ray) to address structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。